14,15-Dihydroxy-5,8,10,12-eicosatetraenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14,15-Dihydroxy-5,8,10,12-eicosatetraenoic acid is a polyunsaturated fatty acid derivative. It is a metabolite of arachidonic acid, formed through enzymatic processes involving epoxide hydrolase. This compound is part of the eicosanoid family, which plays significant roles in various physiological and pathological processes, including inflammation and immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: 14,15-Dihydroxy-5,8,10,12-eicosatetraenoic acid can be synthesized through the enzymatic hydrolysis of 14,15-leukotriene A4. This process involves the use of cytosolic epoxide hydrolase purified from mouse liver. The reaction is dependent on time and enzyme concentration, and it is abolished after heat treatment of the enzyme. The apparent Km and Vmax values at 37°C are 11 µM and 900 nmol x mg^-1 x min^-1, respectively .
Industrial Production Methods: Industrial production methods for this compound are not well-documented. the enzymatic synthesis route described above can be scaled up for industrial applications, provided that the enzyme source and reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 14,15-Dihydroxy-5,8,10,12-eicosatetraenoic acid primarily undergoes oxidation and reduction reactions. It can also participate in substitution reactions under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products:
Oxidation: Leads to the formation of various hydroxylated derivatives.
Reduction: Results in the formation of dihydroxy derivatives with altered double bond configurations.
Substitution: Produces halogenated eicosatetraenoic acid derivatives.
Scientific Research Applications
14,15-Dihydroxy-5,8,10,12-eicosatetraenoic acid has several scientific research applications:
Chemistry: Used as a model compound to study the enzymatic hydrolysis of epoxides and the formation of diols.
Biology: Investigated for its role in modulating leukocyte functions and its involvement in inflammatory responses.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases and immune disorders.
Mechanism of Action
14,15-Dihydroxy-5,8,10,12-eicosatetraenoic acid exerts its effects by modulating the functions of leukocytes. It is formed through the enzymatic hydrolysis of 14,15-leukotriene A4 by cytosolic epoxide hydrolase. The compound interacts with specific receptors on leukocytes, leading to changes in cell signaling pathways that regulate inflammation and immune responses .
Comparison with Similar Compounds
- 8,15-Dihydroxy-5,9,11,13-eicosatetraenoic acid
- 5,6-Dihydroxy-7,9-trans-11,14-cis-eicosatetraenoic acid
- 12,20-Dihydroxy-5,8,10,14-eicosatetraenoic acid
Comparison: 14,15-Dihydroxy-5,8,10,12-eicosatetraenoic acid is unique due to its specific formation from 14,15-leukotriene A4 and its distinct role in modulating leukocyte functions. Other similar compounds, such as 8,15-dihydroxy-5,9,11,13-eicosatetraenoic acid, are also involved in inflammatory processes but differ in their enzymatic pathways and specific biological activities .
Properties
CAS No. |
77667-09-5 |
---|---|
Molecular Formula |
C20H34O4 |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
(5Z,8Z,11Z)-14,15-dihydroxyicosa-5,8,11-trienoic acid |
InChI |
InChI=1S/C20H34O4/c1-2-3-12-15-18(21)19(22)16-13-10-8-6-4-5-7-9-11-14-17-20(23)24/h4,6-7,9-10,13,18-19,21-22H,2-3,5,8,11-12,14-17H2,1H3,(H,23,24)/b6-4-,9-7-,13-10- |
InChI Key |
SYAWGTIVOGUZMM-ILYOTBPNSA-N |
Isomeric SMILES |
CCCCCC(C(C/C=C\C/C=C\C/C=C\CCCC(=O)O)O)O |
SMILES |
CCCCCC(C(C=CC=CC=CCC=CCCCC(=O)O)O)O |
Canonical SMILES |
CCCCCC(C(CC=CCC=CCC=CCCCC(=O)O)O)O |
physical_description |
Solid |
Synonyms |
14,15-dihydroxy-5,8,10,12-eicosatetraenoic acid 14,15-leukotriene B(4) 14,15-leukotriene B4 14,15-leukotriene B4, (S-(R*,R*-(E,E,Z,Z)))-isomer 14,15-leukotriene B4, (S-(R*,S*-(E,E,Z,Z)))-isomer 14,15-LTB4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.